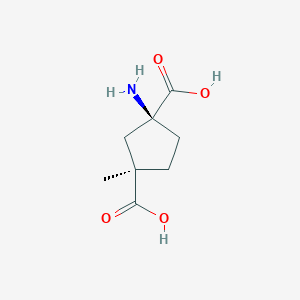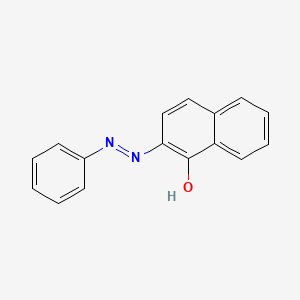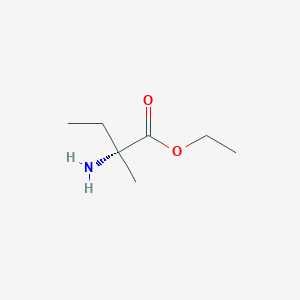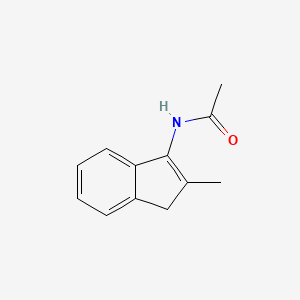
Acetamide,N-(2-methyl-1H-inden-3-YL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2-methyl-1H-inden-3-yl)- is a chemical compound that belongs to the class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which consists of a carbonyl group attached to a nitrogen atom. The indene moiety in this compound adds to its unique chemical structure, making it an interesting subject for various scientific studies.
準備方法
The synthesis of Acetamide, N-(2-methyl-1H-inden-3-yl)- typically involves the reaction of 2-methyl-1H-indene with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity of the compound .
化学反応の分析
Acetamide, N-(2-methyl-1H-inden-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Acetamide, N-(2-methyl-1H-inden-3-yl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of various chemicals and materials .
作用機序
The mechanism of action of Acetamide, N-(2-methyl-1H-inden-3-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Acetamide, N-(2-methyl-1H-inden-3-yl)- can be compared with other similar compounds, such as:
N-(2-(1H-Indol-3-yl)ethyl)acetamide: This compound has a similar acetamide group but with an indole moiety instead of an indene moiety.
N-(2,3-dihydro-1H-inden-5-yl)acetamide: This compound has a similar acetamide group but with a different substitution pattern on the indene moiety .
The uniqueness of Acetamide, N-(2-methyl-1H-inden-3-yl)- lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various scientific applications.
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
N-(2-methyl-3H-inden-1-yl)acetamide |
InChI |
InChI=1S/C12H13NO/c1-8-7-10-5-3-4-6-11(10)12(8)13-9(2)14/h3-6H,7H2,1-2H3,(H,13,14) |
InChIキー |
ZTTDDCDRGUOFNW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



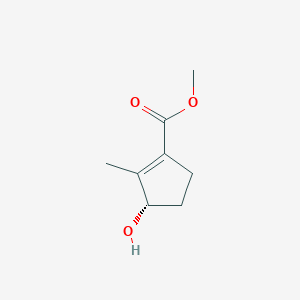
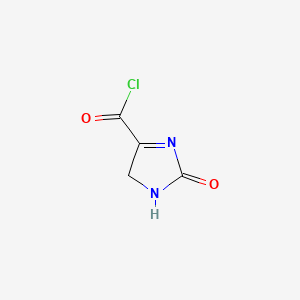
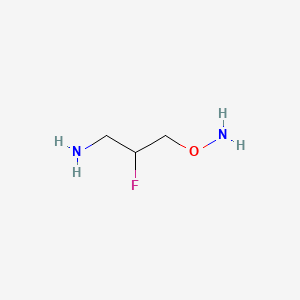
![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)
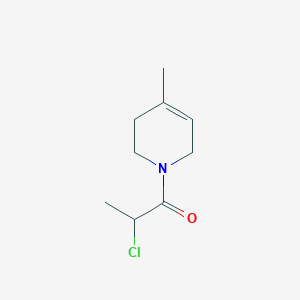

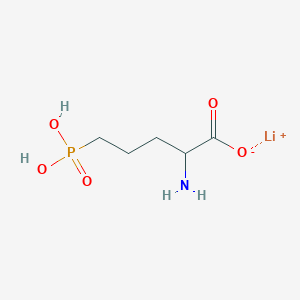

![tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13816747.png)
